molecular formula C9H4BrClIN B14046713 8-Bromo-2-chloro-6-iodoquinoline

8-Bromo-2-chloro-6-iodoquinoline

Cat. No.: B14046713
M. Wt: 368.39 g/mol
InChI Key: GBRJZJNSEPNKMT-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-6-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClIN. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-chloro-6-iodoquinoline typically involves multi-step reactions starting from quinoline or its derivatives. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions and product purity .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-chloro-6-iodoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-6-iodoquinoline involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C9H4BrClIN

Molecular Weight

368.39 g/mol

IUPAC Name

8-bromo-2-chloro-6-iodoquinoline

InChI

InChI=1S/C9H4BrClIN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H

InChI Key

GBRJZJNSEPNKMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=C(C=C21)I)Br)Cl

Origin of Product

United States

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